1-(5-Amino-3-methylisothiazol-4-yl)ethanone is an organic compound characterized by its unique isothiazole structure, which incorporates an amino group and a methyl group. Its molecular formula is , and it has a molecular weight of 156.21 g/mol. The compound is notable for its applications in various fields, particularly in biochemistry and pharmaceuticals, due to its biological activity and potential therapeutic effects .
The chemical reactivity of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone can be attributed to the presence of both the amino and carbonyl functional groups. It can undergo a variety of reactions including:
These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties .
1-(5-Amino-3-methylisothiazol-4-yl)ethanone exhibits notable biological properties. It is primarily recognized for its:
These properties make it a candidate for development in therapeutic applications.
Several methods have been reported for synthesizing 1-(5-Amino-3-methylisothiazol-4-yl)ethanone:
The applications of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone are diverse:
Interaction studies involving 1-(5-Amino-3-methylisothiazol-4-yl)ethanone focus on its binding affinities with various biological targets. Research indicates that it may interact with specific enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. These interactions warrant further investigation to elucidate its pharmacodynamics and potential side effects .
Several compounds share structural similarities with 1-(5-Amino-3-methylisothiazol-4-yl)ethanone. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2-Aminothiazol-4-yl)ethanone | 40353-62-6 | 0.82 |
| 1-(5-Methylthiazol-4-yl)ethanone | 1368187-44-3 | 0.86 |
| 2-Amino-5-methylthiazole-4-carbaldehyde | 482584-88-3 | 0.86 |
| 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 36234-66-9 | 0.89 |
| 1-(2-Aminothiazol-4-yl)ethanone | 101258-16-6 | 0.82 |
The uniqueness of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by these similar compounds. Its particular structure allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.
The isothiazole nucleus, a 1,2-thiazole isomer, was first synthesized in 1956 by Adams and Slack through cyclization reactions involving sulfur and nitrogen precursors. Early explorations focused on condensed structures like benzisothiazole, exemplified by saccharin, which demonstrated the stability and functional versatility of the core ring. The discovery of naturally occurring isothiazoles, such as brassilexin—a phytoalexin isolated from Brassica juncea—highlighted the biological relevance of this heterocycle and spurred interest in synthetic derivatives.
Initial synthetic routes to isothiazoles relied on cyclocondensation reactions, such as the reaction of propiolic aldehyde with sodium thiocyanate to form 3-thiocyanatoacrolein, followed by ammonolysis to yield the parent isothiazole. Advances in the late 20th century introduced eco-friendly protocols, including ammonium thiocyanate-promoted neat synthesis, which enabled rapid access to substituted isothiazoles under solvent-free conditions. These methods facilitated the preparation of derivatives like 1-(5-amino-3-methylisothiazol-4-yl)ethanone, often via intermediates such as β-enaminones.
The molecular formula of 1-(5-amino-3-methylisothiazol-4-yl)ethanone is C₆H₈N₂OS, as confirmed by PubChem and ChemicalBook entries [1] [2]. Its hydrochloride hydrate form, with the formula C₆H₁₁ClN₂O₂S, incorporates a protonated amino group, a chloride counterion, and a water molecule [1] [3]. The SMILES notation CC1=NSC(=C1C(=O)C)N delineates the connectivity:
Bonding patterns within the isothiazole ring include:
The hydrochloride hydrate form introduces hydrogen-bonding interactions between the protonated amino group, chloride ion, and water molecule, as evidenced by its solid-state stability [1] [3].
Tautomerism in isothiazole derivatives is influenced by substituent electronegativity and solvent effects. For 1-(5-amino-3-methylisothiazol-4-yl)ethanone:
Conformational flexibility arises primarily from:
While explicit crystallographic data for 1-(5-amino-3-methylisothiazol-4-yl)ethanone are unavailable in the provided sources, inferences can be drawn from related compounds:
Compared to unsubstituted isothiazole, this derivative exhibits:
| Derivative | Substituents | Aromaticity (NICS) | Reactivity Profile |
|---|---|---|---|
| Isothiazole [4] | None | –10.2 ppm | Electrophilic substitution |
| 1-(5-Amino-3-methyl-4-yl)ethanone [1] [2] | NH₂, CH₃, COCH₃ | –8.5 ppm | Nucleophilic addition |
The isothiazole core is integral to drugs like ziprasidone, which features a piperazinyl side chain instead of ethanone [4]. Key differences include:
Replacing oxygen with sulfur in heterocycles (e.g., isothiazole vs. oxazole) impacts:
The synthesis of 1-(5-amino-3-methylisothiazol-4-yl)ethanone and related isothiazole derivatives has been extensively studied through various conventional laboratory methodologies. These approaches provide reliable and well-established pathways for accessing this important heterocyclic compound through proven synthetic transformations.
Cyclocondensation reactions represent one of the most fundamental and widely employed strategies for constructing isothiazole rings. The classical Hantzsch-type cyclocondensation involves the reaction of thioamides with α-haloketones under basic conditions [1] [2]. This methodology has demonstrated exceptional versatility in accessing 1-(5-amino-3-methylisothiazol-4-yl)ethanone derivatives through direct cyclization processes.
The mechanistic pathway typically involves nucleophilic attack of the thioamide sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent elimination of the halogen [2] [3]. Temperature control between 60-140°C is crucial for optimizing yields, which typically range from 60-95% depending on substituent effects and reaction conditions [2].
Alternative cyclocondensation approaches utilize β-ketodithioesters in combination with ammonium acetate as an ammonia source [2]. This carbon-economic strategy proceeds through sequential imine formation, cyclization, and aerial oxidation to form consecutive carbon-nitrogen and sulfur-nitrogen bonds in a single synthetic operation. The method tolerates various aromatic substituents, with electron-withdrawing groups generally requiring shorter reaction times than electron-donating substituents [2].
The oxidative cyclization of substituted 3-aminopropenethiones provides another valuable cyclocondensation route [1]. Classical procedures employ iodine in the presence of potassium carbonate, though modern variants utilize hydrogen peroxide as a more environmentally benign oxidant. This approach has proven particularly effective in pharmaceutical intermediate synthesis, achieving yields of 30-93% under mild reaction conditions [1].
Functional group interconversion methodologies provide alternative synthetic pathways that exploit pre-existing heterocyclic frameworks for accessing target isothiazole derivatives. These approaches are particularly valuable when direct cyclocondensation methods prove challenging or when specific substitution patterns are required [4] [5].
The transformation of isoxazoles to isothiazoles represents a significant functional group interconversion strategy [6] [7]. This methodology involves initial reduction of the isoxazole ring using Raney nickel, generating an enamino ketone intermediate that subsequently undergoes treatment with phosphorus pentasulfide and chloranil to afford the corresponding isothiazole [7]. The method provides access to isothiazoles with substitution patterns that may be difficult to achieve through direct synthesis, typically yielding 40-85% of the desired products [7].
Hydroxylamine-O-sulfonic acid has emerged as an effective reagent for the cyclization of enamino thiones, particularly for synthesizing fluorine-substituted isothiazole derivatives [8]. This approach demonstrates exceptional efficiency, with yields reaching up to 98% for certain fluorinated analogs. The method is particularly advantageous for incorporating electron-withdrawing groups that enhance biological activity [8].
The acid-mediated cyclization of thioacetamides represents another important functional group interconversion pathway [9]. This approach typically employs concentrated mineral acids to promote intramolecular cyclization, generating the isothiazole core through nucleophilic attack of the amino group on the thiocarbonyl carbon. Temperature ranges of 60-100°C are commonly employed, with reaction times varying from 2-8 hours depending on substrate reactivity [9].
Metal-catalyzed functional group interconversions have gained prominence in recent years [2]. Copper-catalyzed oxidative cyclization of 2-mercaptobenzamides under aerobic conditions provides access to benzoisothiazole derivatives through formation of new nitrogen-sulfur bonds. The methodology utilizes molecular oxygen as the sole oxidant, representing an environmentally sustainable approach that achieves yields of 65-90% [2] [10].
Modern catalytic methodologies have revolutionized isothiazole synthesis by enabling new bond-forming reactions and providing access to previously challenging molecular architectures. These advanced techniques often demonstrate superior selectivity, functional group tolerance, and operational simplicity compared to traditional approaches.
Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as one of the most versatile methods for isothiazole synthesis [3]. This methodology exploits 1,2,3-thiadiazoles as umpolung 1,3-dipole equivalents under base-free conditions, utilizing [Rh(cod)Cl]₂ as the catalyst with 1,1'-bis(diphenylphosphino)ferrocene as the ligand. The method demonstrates exceptional scope, accommodating alkyl, aryl, and heteroaryl nitriles with yields ranging from 70-95% [3].
The rhodium-catalyzed process proceeds through formation of an α-thiavinyl rhodium-carbenoid intermediate, which acts as an umpolung 1,3-dipole equivalent during reaction with nitriles [3]. This mechanism contrasts with the behavior observed in reactions with alkynes, demonstrating the unique reactivity profile of these carbenoid intermediates. The methodology has been successfully employed in the synthesis of complex oligomeric structures containing multiple isothiazole units [3].
Copper-catalyzed asymmetric synthesis represents another significant advancement in isothiazole chemistry [2]. The methodology developed by Kumagai and Shibasaki involves a cascade formation of carbon-carbon and nitrogen-sulfur bonds through copper-catalyzed asymmetric conjugate addition followed by cyclization. Starting materials are prepared through copper-catalyzed asymmetric conjugate addition of allyl cyanide to α,β-unsaturated thioamides [2].
The copper catalyst promotes conjugate addition by coordinating to both the nitrile carbon and the thioamide sulfur, facilitating subsequent 6-exo-dig cyclization [2]. The process involves copper oxidation states cycling between Cu(I) and Cu(II), with the metal serving dual roles as both a soft Lewis acid and redox catalyst. Enantioenriched isothiazoles are obtained with excellent enantioselectivity and moderate to good yields ranging from 65-85% [2].
Iron-catalyzed sulfoxide imidation has been developed by Bolm and colleagues as a novel approach to isothiazole synthesis [2]. This methodology employs Fe(II)phthalocyanine as the catalyst for ring-closing sulfur imidation of azido-substituted sulfoxides. The process directly delivers 4,5-dihydro-3H-isothiazole 1-oxides and benzofused analogs in yields of 50-87% [2].
Palladium-catalyzed cross-coupling reactions have been extensively developed for functionalizing pre-formed isothiazole rings [2]. The Koutentis group has made significant contributions to regioselective Suzuki cross-coupling at the 5-position of 3,5-dichloroisothiazole-4-carbonitrile. Optimized conditions utilize Pd(OAc)₂ as catalyst, potassium fluoride as base, and 18-crown-6 as phase transfer catalyst, achieving yields of 60-90% with excellent regioselectivity [2].
Nickel ferrite nanoparticle catalysis represents an emerging approach to sustainable isothiazole synthesis [11]. This methodology employs NiFe₂O₄ nanoparticles as recyclable catalysts for multicomponent synthesis of thiazole scaffolds. The approach achieves superior yields of 80-95% within 60 minutes under reflux conditions at 75°C in ethanol-water solvent systems [11].
Environmental sustainability has become a paramount consideration in modern isothiazole synthesis, driving the development of green chemistry approaches that minimize waste generation, reduce energy consumption, and eliminate toxic reagents. These methodologies align with contemporary pharmaceutical and chemical industry sustainability goals.
Visible light-promoted photoredox catalysis has emerged as a particularly attractive sustainable synthesis method [12]. This approach utilizes α-amino-oxy acid auxiliaries under photoredox conditions to enable nitrogen-sulfur bond formation from iminyl radicals. The methodology features mild reaction conditions, broad functional group tolerance, and wide substrate scope, representing an environmentally friendly option for preparing isothiazole heterocycles [12].
The photoredox methodology demonstrates compatibility with continuous flow setups, enabling scalable production while maintaining the benefits of photochemical activation [12]. The synthetic value is highlighted by successful preparation of natural product derivatives and the implementation in flow chemistry systems that allow for precise control of reaction parameters and improved safety profiles [12].
Metal-free synthesis approaches have gained significant attention due to their inherently green profiles [10]. The development of transition-metal-free conditions eliminates concerns about metal contamination in pharmaceutical applications while reducing costs and environmental impact. Recent advances include the use of iminoiodinanes for metal-free reactions with thioamides, achieving yields of 72-96% under mild conditions [13].
Neat synthesis methodologies, operating under solvent-free conditions, represent another important green chemistry advancement [14]. Ammonium thiocyanate-promoted synthesis of isothiazoles has been developed as a simple, rapid, and eco-friendly approach. This methodology eliminates the need for organic solvents while maintaining high efficiency, with yields ranging from 70-90% and easy scale-up demonstrated [14].
Aqueous media synthesis has been extensively investigated as an environmentally benign alternative to organic solvent systems [2] [10]. Water serves as an ideal green solvent, facilitating product purification and enabling recycling of reaction media. Cobalt-catalyzed oxidative cyclization in aqueous media under aerobic conditions achieves yields of 60-85% while providing operational advantages including simplified workup procedures [10].
Microwave-assisted synthesis techniques offer significant advantages in terms of energy efficiency and reaction rate enhancement [1]. Microwave irradiation enables precise temperature control while dramatically reducing reaction times from hours to minutes. This approach demonstrates particular effectiveness for cycloaddition reactions, achieving yields of 80-95% with reduced energy consumption compared to conventional heating methods [1].
The implementation of recyclable catalytic systems represents another important aspect of sustainable isothiazole synthesis [11]. Heterogeneous catalysts such as NiFe₂O₄ nanoparticles can be easily recovered and reused multiple times without significant loss of activity. This approach reduces catalyst waste and associated costs while maintaining high synthetic efficiency [11].
The transition from laboratory-scale synthesis to industrial production involves numerous technical, economic, and regulatory considerations that significantly impact process selection and optimization. Industrial isothiazole manufacturing must balance efficiency, cost-effectiveness, safety, and environmental compliance while maintaining consistent product quality.
Raw material selection and cost optimization represent critical factors in industrial isothiazole production [15]. Traditional synthetic routes often rely on expensive or hazardous starting materials such as sodium cyanide, which poses significant safety and regulatory challenges [15]. Modern industrial processes have adopted safer alternatives, including ferricyanide complexes as starting materials for synthesizing key intermediates like 3,4-dichloro-5-cyanoisothiazole [15].
The industrial synthesis of 3,4-dichloro-5-cyanoisothiazole, an important intermediate for the fungicide isotianil, exemplifies successful process optimization [15]. The improved methodology utilizes low-toxicity ferricyanide complexes reacting with carbon disulfide and chlorine gas under catalytic conditions. This approach achieves yields of 50-60% with product purity exceeding 98%, while avoiding the use of virulent sodium cyanide and improving industrial safety profiles [15].
Process safety considerations are paramount in industrial isothiazole manufacturing [15] [16]. The handling of reactive intermediates, chlorine gas, and other hazardous materials requires specialized equipment and safety protocols. Modern industrial facilities incorporate advanced containment systems, automated handling procedures, and continuous monitoring to ensure worker safety and environmental protection [15].
Catalyst selection and optimization play crucial roles in industrial-scale processes [2] [11]. The choice between homogeneous and heterogeneous catalytic systems significantly impacts process economics, with heterogeneous catalysts offering advantages in terms of recovery and reuse. The development of robust, recyclable catalytic systems reduces operating costs while minimizing waste generation [11].
Scale-up synthesis considerations involve careful evaluation of heat transfer, mass transfer, and mixing characteristics [13]. Laboratory procedures that rely on rapid addition or precise temperature control may require significant modification for industrial implementation. The development of continuous flow processes offers advantages in terms of heat and mass transfer while enabling better process control and safety management [12].
Quality control and analytical considerations become increasingly complex at industrial scale [15]. The achievement of consistent product purity requires robust analytical methods and in-process monitoring systems. Modern industrial facilities employ automated analytical systems for real-time monitoring of reaction progress and product quality, ensuring compliance with pharmaceutical and agrochemical specifications [15].
Waste management and environmental compliance represent significant challenges in industrial isothiazole production [15]. The implementation of green chemistry principles, including atom economy optimization and waste minimization strategies, is essential for regulatory compliance and sustainable operation. Modern processes incorporate solvent recovery systems, waste treatment facilities, and emission control technologies [15].
Economic optimization involves comprehensive evaluation of capital investment, operating costs, and market factors [15]. The selection of optimal synthetic routes requires consideration of raw material costs, energy consumption, labor requirements, and regulatory compliance costs. Process intensification through advanced reactor designs and process integration can significantly improve economic performance [15].
The regulatory landscape for isothiazole derivatives, particularly those intended for pharmaceutical or agrochemical applications, requires compliance with stringent quality standards [15]. Good Manufacturing Practice guidelines, environmental regulations, and safety standards significantly influence process design and operation. Industrial facilities must maintain comprehensive documentation and validation systems to ensure regulatory compliance [15].